molecular formula C13H14N4O3S B2973310 4-(4-cyano-5-(methylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide CAS No. 941240-11-5

4-(4-cyano-5-(methylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide

Cat. No. B2973310
CAS RN: 941240-11-5
M. Wt: 306.34
InChI Key: RSZIZHMWLGBANL-UHFFFAOYSA-N
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Description

4-(4-cyano-5-(methylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide, also known as TAK-659, is a small molecule kinase inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of hematological malignancies and autoimmune disorders.

Scientific Research Applications

Cyclooxygenase-2 Inhibition

A series of sulfonamide derivatives, including compounds structurally related to "4-(4-cyano-5-(methylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide," have been synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. These studies have identified compounds with potent COX-2 inhibitory activity, suggesting potential applications in the treatment of inflammation, rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Antimicrobial and Antifungal Activities

Research into the synthesis of novel sulfonamide compounds, including those with structural similarities to "4-(4-cyano-5-(methylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide," has revealed promising antimicrobial and antifungal activities. These compounds have been screened against various bacterial and fungal strains, showing potential as new antimicrobial agents (Alyar et al., 2019).

Molecular Docking and Anticancer Activity

Sulfonamide derivatives have been subjected to molecular docking studies to explore their potential as inhibitors against specific targets, such as carbonic anhydrases and cyclooxygenase (COX-2) enzymes. Some of these compounds exhibit significant binding affinity, indicating potential applications in anticancer therapy. Additionally, certain sulfonamide compounds have been evaluated for their in vitro anticancer activity against breast cancer cell lines, revealing compounds with potent activity (Ghorab & Al-Said, 2012).

Synthesis and Characterization of Novel Compounds

Studies have been conducted on the synthesis, characterization, and evaluation of novel sulfonamide derivatives for various biological activities. These include efforts to design and synthesize compounds with enhanced selectivity and potency for specific biological targets, underscoring the versatility and potential of sulfonamide-based compounds in drug development and chemical biology (Chohan & Shad, 2011).

properties

IUPAC Name

4-[4-cyano-5-(methylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-15-13-11(8-14)16-12(20-13)9-4-6-10(7-5-9)21(18,19)17(2)3/h4-7,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZIZHMWLGBANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-cyano-5-(methylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide

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